Malononitrile, ((3,4-dihydro-2(1H)-isoquinolyl)methylene)-
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Overview
Description
2-((3,4-Dihydroisoquinolin-2(1H)-yl)methylene)malononitrile is a chemical compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-dihydroisoquinolin-2(1H)-yl)methylene)malononitrile typically involves the Bischler-Napieralski reaction, which is a well-known method for the preparation of dihydroisoquinolines. This reaction involves the cyclization of β-phenylethylamines with nitriles in the presence of a dehydrating agent such as phosphorus oxychloride or trifluoromethanesulfonic anhydride . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the synthesis of 2-((3,4-dihydroisoquinolin-2(1H)-yl)methylene)malononitrile can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as poly(4-vinylpyridine) supported boron trifluoride, can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Dihydroisoquinolin-2(1H)-yl)methylene)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-((3,4-Dihydroisoquinolin-2(1H)-yl)methylene)malononitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-((3,4-dihydroisoquinolin-2(1H)-yl)methylene)malononitrile involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinazolin-4(1H)-one: Another nitrogen-containing heterocycle with similar biological activities.
3,4-Dihydroisoquinoline: A closely related compound with similar synthetic routes and chemical properties.
Uniqueness
2-((3,4-Dihydroisoquinolin-2(1H)-yl)methylene)malononitrile is unique due to its specific structural features, which allow for diverse chemical modifications and a wide range of biological activities. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.
Properties
CAS No. |
6687-82-7 |
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Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethylidene)propanedinitrile |
InChI |
InChI=1S/C13H11N3/c14-7-11(8-15)9-16-6-5-12-3-1-2-4-13(12)10-16/h1-4,9H,5-6,10H2 |
InChI Key |
XWXNAUJZOYZIRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C=C(C#N)C#N |
Origin of Product |
United States |
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